molecular formula C20H22FNO4 B11065025 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide

Cat. No.: B11065025
M. Wt: 359.4 g/mol
InChI Key: HZDLLCNZHUFREH-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide is a complex organic compound that features a benzofuran moiety and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the fluorophenoxy group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: This compound shares the benzofuran core but lacks the fluorophenoxy and acetamide groups.

    2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine: This compound is similar but has an ethanamine group instead of the acetamide moiety.

Uniqueness

What sets 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H22FNO4

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide

InChI

InChI=1S/C20H22FNO4/c1-20(2)12-14-4-3-5-17(19(14)26-20)25-13-18(23)22-10-11-24-16-8-6-15(21)7-9-16/h3-9H,10-13H2,1-2H3,(H,22,23)

InChI Key

HZDLLCNZHUFREH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCOC3=CC=C(C=C3)F)C

Origin of Product

United States

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